molecular formula C9H18ClNO3 B1403456 (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride CAS No. 1392878-99-7

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Cat. No. B1403456
M. Wt: 223.7 g/mol
InChI Key: ZEWLEQMKDHDCHV-MWDCIYOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • As a Cyclohexene Skeleton : The compound closely resembles the cyclohexene skeleton of GS4104. It was synthesized diastereoselectively, utilizing L-serine instead of the traditionally used (-)-shikimic acid or (-)-quinic acid. This approach underscores the compound’s role in streamlining synthesis processes through ring-closing metathesis and Grignard reactions, confirmed by two-dimensional NMR studies (Cong & Yao, 2006).

  • In Polymer Synthesis : The compound's derivatives contribute significantly to polymer science. It's involved in the synthesis and polymerization of cyclic esters containing protected functional groups, crucial for designing hydrophilic aliphatic polyesters. This process, based on Baeyer−Villiger oxidation of cyclohexanone derivatives, underscores the compound’s utility in synthesizing polymers with specific functional groups, thereby broadening the scope of materials with potential biomedical applications (Trollsås et al., 2000).

  • Biocatalytic Asymmetric Synthesis : This compound and its variants have been pivotal in the asymmetric synthesis of key intermediates for potent hepatitis C virus inhibitors. The use of specific strains, like Sphingomonas aquatilis, for the stereoselective hydrolysis of substrates highlights the compound’s critical role in developing efficient and selective biocatalytic processes, which are immensely valuable in pharmaceutical synthesis (Zhu et al., 2018).

properties

IUPAC Name

ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLEQMKDHDCHV-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

CAS RN

1392745-19-5
Record name Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 2
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 3
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 4
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 5
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 6
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

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